molecular formula C12H17N3O B3325009 N-benzylpiperazine-1-carboxamide CAS No. 202819-47-4

N-benzylpiperazine-1-carboxamide

Cat. No. B3325009
CAS RN: 202819-47-4
M. Wt: 219.28 g/mol
InChI Key: YBTIOCICPPSYEP-UHFFFAOYSA-N
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Description

“N-benzylpiperazine-1-carboxamide” is a chemical compound with the CAS Number: 1153150-99-2 . It is often used in laboratory chemicals for scientific research and development .


Molecular Structure Analysis

The molecular structure of “N-benzylpiperazine-1-carboxamide” is represented by the InChI Code: 1S/C12H17N3O.ClH/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2,(H,14,16);1H .


Physical And Chemical Properties Analysis

“N-benzylpiperazine-1-carboxamide” is a powder at room temperature . It has a molecular weight of 255.75 and a melting point of 189-190°C .

Scientific Research Applications

Analytical Characterization in Synthetic Cannabinoids

A study by Qian et al. (2017) explored the analytical properties and structure elucidation of various cannabimimetic derivatives, including N-benzylpiperazine-1-carboxamide compounds. Their work utilized techniques like liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy for identification purposes, highlighting the compound's relevance in analytical chemistry (Qian et al., 2017).

Antimicrobial Applications

Servusová-Vaňásková et al. (2015) investigated alkylamino derivatives of N-benzylpyrazine-2-carboxamide, revealing their antimycobacterial, antibacterial, and antiviral properties. This research signifies the potential of N-benzylpiperazine-1-carboxamide derivatives in the development of new antimicrobial agents (Servusová-Vaňásková et al., 2015).

Enzyme Inhibition and Antimicrobial Effects

Krátký et al. (2020) focused on the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, demonstrating their inhibition of certain enzymes and antimicrobial effects against Mycobacterium tuberculosis. This research underscores the compound's potential in treating bacterial infections and as an enzyme inhibitor (Krátký et al., 2020).

Serotonin Receptor Antagonism

Research by Mahesh et al. (2011) on quinoxalin-2-carboxamides, a structurally related group, indicated their potential as serotonin type-3 receptor antagonists. This suggests the potential application of N-benzylpiperazine-1-carboxamide in neuropsychopharmacology (Mahesh et al., 2011).

Imaging Applications in Medical Diagnosis

Hanson's (1982) work on radioiodinated 1-carboxamidino-4-phenylpiperazine, which includes N-benzylpiperazine-1-carboxamide structures, demonstrated its potential use in adrenal and myocardial imaging, indicating its relevance in medical diagnostics (Hanson, 1982).

Safety and Hazards

“N-benzylpiperazine-1-carboxamide” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-8-6-13-7-9-15)14-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTIOCICPPSYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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